molecular formula C6H8BrN3O2 B1378760 5-Bromo-4-nitro-1-propyl-1H-pyrazole CAS No. 1429309-51-2

5-Bromo-4-nitro-1-propyl-1H-pyrazole

Cat. No. B1378760
M. Wt: 234.05 g/mol
InChI Key: RVMLCXOVQARJRB-UHFFFAOYSA-N
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Description

“5-Bromo-4-nitro-1-propyl-1H-pyrazole” is a chemical compound with the CAS Number: 1429309-51-2. It has a molecular weight of 234.05 . The IUPAC name for this compound is 5-bromo-4-nitro-1-propyl-1H-pyrazole . The Inchi Code for this compound is 1S/C6H8BrN3O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h4H,2-3H2,1H3 .


Synthesis Analysis

The synthesis of pyrazoles involves several methods. One method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “5-Bromo-4-nitro-1-propyl-1H-pyrazole” can be represented by the Inchi Code: 1S/C6H8BrN3O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h4H,2-3H2,1H3 .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

“5-Bromo-4-nitro-1-propyl-1H-pyrazole” is a liquid at ambient temperature . It has a molecular weight of 234.05 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of various pyrazole derivatives, including those with bromo and nitro substituents, has been extensively studied. For instance, the work by Zhang et al. (2006) focused on synthesizing 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles under mild conditions, demonstrating the structural versatility and potential for further functionalization of pyrazole compounds (Zhang, Liu, Jin, & Sun, 2006). Such methodologies could be applicable for synthesizing compounds similar to 5-Bromo-4-nitro-1-propyl-1H-pyrazole, providing a foundation for exploring diverse chemical properties and biological activities.

Antimicrobial Activities

The antimicrobial properties of pyrazole derivatives have been a significant area of interest. Basha et al. (2015) reported on bis heterocycles-heteroaryl pyrazoles and their potent antimicrobial activity against Bacillus subtilis and Aspergillus niger. This study indicates the potential of bromo and nitro substituted pyrazoles, like 5-Bromo-4-nitro-1-propyl-1H-pyrazole, in developing new antimicrobial agents (Basha, Reddy, Padmaja, Padmavathi, Mouli, & Vijaya, 2015).

Structural and Chemical Characterization

The structural characterization and tautomerism of bromo substituted pyrazoles have been investigated to understand their chemical behavior and potential applications further. Trofimenko et al. (2007) studied the tautomerism in solid state and solution of 4-bromo-1H-pyrazoles, providing insight into the stability and reactivity of such compounds (Trofimenko, Yap, Jové, Claramunt, García, María, Alkorta, & Elguero, 2007). These studies are crucial for understanding how substituents like bromo and nitro groups influence the pyrazole core's properties, which is directly relevant to 5-Bromo-4-nitro-1-propyl-1H-pyrazole.

Safety And Hazards

The safety information for “5-Bromo-4-nitro-1-propyl-1H-pyrazole” includes the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

5-bromo-4-nitro-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-2-3-9-6(7)5(4-8-9)10(11)12/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMLCXOVQARJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-nitro-1-propyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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